molecular formula C14H19ClN2O5S2 B2704152 Methyl 2-[(2-{[(4-chlorophenyl)sulfonyl]amino}acetyl)amino]-4-(methylsulfanyl)butanoate CAS No. 1164104-14-6

Methyl 2-[(2-{[(4-chlorophenyl)sulfonyl]amino}acetyl)amino]-4-(methylsulfanyl)butanoate

Cat. No.: B2704152
CAS No.: 1164104-14-6
M. Wt: 394.89
InChI Key: MKAXKSIQHRBZIE-UHFFFAOYSA-N
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Description

Methyl 2-[(2-{[(4-chlorophenyl)sulfonyl]amino}acetyl)amino]-4-(methylsulfanyl)butanoate is a synthetic organic compound featuring a sulfonamide-linked acetyl group substituted at the para position of the chlorophenyl ring. Its structure includes:

  • An acetyl-amino bridge, enhancing molecular rigidity and hydrogen-bonding capacity.
  • A methylsulfanyl (methylthio) group at the butanoate chain, influencing lipophilicity and metabolic stability.

Properties

IUPAC Name

methyl 2-[[2-[(4-chlorophenyl)sulfonylamino]acetyl]amino]-4-methylsulfanylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O5S2/c1-22-14(19)12(7-8-23-2)17-13(18)9-16-24(20,21)11-5-3-10(15)4-6-11/h3-6,12,16H,7-9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKAXKSIQHRBZIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCSC)NC(=O)CNS(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[(2-{[(4-chlorophenyl)sulfonyl]amino}acetyl)amino]-4-(methylsulfanyl)butanoate, a compound with the molecular formula C14H19ClN2O5S2, has garnered attention for its potential biological activities. This compound is characterized by its sulfonamide group, which is known for various pharmacological effects, including antibacterial and anticancer properties. This article reviews the biological activity of this compound, supported by case studies and research findings.

  • IUPAC Name : Methyl 2-[[2-[(4-chlorophenyl)sulfonyl]amino]acetyl]amino]-4-(methylsulfanyl)butanoate
  • Molecular Weight : 394.9 g/mol
  • Purity : Typically ≥95%

Antibacterial Activity

Research has demonstrated that compounds containing sulfonamide groups exhibit significant antibacterial properties. For instance, a study indicated that similar sulfonamide derivatives showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve inhibition of bacterial enzyme systems.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. A series of synthesized derivatives were tested for their ability to inhibit cancer cell proliferation. Results indicated that certain analogs exhibited promising results in vitro, suggesting a potential pathway for therapeutic development against various cancer types . The presence of the chlorophenyl and sulfonyl moieties is thought to enhance binding affinity to cancer-related targets.

Enzyme Inhibition

Inhibitory effects on specific enzymes have been noted, particularly acetylcholinesterase (AChE) and urease. Compounds similar to this compound have shown strong AChE inhibition, which is crucial in the context of neurodegenerative diseases like Alzheimer's .

Case Studies

  • Antimicrobial Evaluation :
    A study published in MDPI evaluated the antimicrobial activity of various sulfonamide derivatives, including those with structural similarities to the compound . The results highlighted significant antibacterial properties against resistant strains of bacteria, indicating a broad spectrum of activity .
  • In Vivo Studies :
    In vivo studies conducted on related compounds demonstrated substantial antitumor activity in murine models. The compounds were administered at varying doses, showing dose-dependent responses in tumor regression .
  • Binding Affinity Studies :
    Docking studies revealed that the compound exhibits favorable binding interactions with target proteins involved in cancer progression and bacterial resistance mechanisms. These interactions were quantified using molecular dynamics simulations, which confirmed the stability of the binding conformations .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntibacterialModerate to strong against S. typhi, B. subtilis
AnticancerInhibition of cell proliferation in vitro
Enzyme InhibitionStrong AChE inhibition
Binding AffinityFavorable interactions with target proteins

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The closest analog is Methyl 2-[(2-{[(2-chlorophenyl)sulfonyl]amino}acetyl)amino]-4-(methylsulfanyl)butanoate (CAS 1396972-73-8), which differs only in the position of the chlorine atom on the phenyl ring (ortho vs. para) .

Table 1: Structural and Physicochemical Comparison
Property 4-Chlorophenyl Variant (Target Compound) 2-Chlorophenyl Variant (CAS 1396972-73-8)
CAS Number Not provided in evidence 1396972-73-8
Molecular Formula C₁₄H₁₉ClN₂O₅S₂ C₁₄H₁₉ClN₂O₅S₂
Molecular Weight ~394.94 g/mol (calculated) 394.94 g/mol
Chlorine Position Para Ortho
Electronic Effects Stronger electron withdrawal (para) Moderate steric hindrance (ortho)
Synthetic Accessibility Likely requires para-substituted reagents Uses ortho-substituted precursors

Impact of Chlorine Position

  • Para-Substitution (4-chloro): Enhances resonance stabilization of the sulfonamide group.
  • Ortho-Substitution (2-chloro) :
    • Introduces steric bulk near the sulfonamide, possibly limiting conformational flexibility.
    • May alter solubility due to disrupted crystal packing .

Methylsulfanyl Group vs. Other Alkylthio Variants

  • Methylsulfanyl : Balances lipophilicity (LogP ~2.5–3.0) and metabolic stability.
  • Larger alkyl chains (e.g., ethyl): Increase LogP but may reduce solubility and increase oxidative metabolism.

Research Findings and Limitations

  • Synthetic Routes : Both compounds likely follow similar pathways (e.g., sulfonylation of chlorophenyl amines, followed by peptide coupling). However, para-substituted intermediates may require stricter regioselective conditions.
  • Stability and Solubility : The 4-chloro variant’s para orientation may improve thermal stability compared to ortho analogs, as observed in related sulfonamides.
  • Evidence Gaps: No direct comparative pharmacological or kinetic data are available in the provided sources. Further studies are needed to validate theoretical predictions.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Methyl 2-[(2-{[(4-chlorophenyl)sulfonyl]amino}acetyl)amino]-4-(methylsulfanyl)butanoate, and how can purity be optimized?

  • Methodological Answer : The synthesis involves sequential condensation reactions. First, the 4-chlorobenzenesulfonamide moiety is coupled to an acetylated intermediate, followed by esterification with methyl 4-(methylsulfanyl)butanoate. Key steps include:

  • Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates.
  • Characterization : Confirm structure via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS). Purity ≥95% is achievable using reverse-phase HPLC with a C18 column and UV detection at 254 nm .

Q. How can researchers verify the stereochemical configuration of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is definitive. For example, orthorhombic crystal systems (space group P212121P2_12_12_1) with unit cell parameters a=5.1814a=5.1814 Å, b=12.6089b=12.6089 Å, c=23.2137c=23.2137 Å confirm the (2S)-configuration . Alternative methods include chiral HPLC or circular dichroism (CD) spectroscopy.

Q. What analytical techniques are essential for characterizing impurities in this compound?

  • Methodological Answer : Use LC-MS/MS to detect sulfonamide-related byproducts (e.g., incomplete acetyl coupling) or ester hydrolysis products. Reference standards for common impurities (e.g., 4-chlorobenzenesulfonamide) should be synthesized and validated via NMR .

Advanced Research Questions

Q. How can environmental persistence and biodegradation pathways of this compound be studied?

  • Methodological Answer :

  • Fate Studies : Use OECD 301B (Ready Biodegradability Test) under aerobic conditions, monitoring degradation via GC-MS or LC-HRMS.
  • Computational Modeling : Apply quantitative structure-activity relationship (QSAR) models to predict half-life in soil/water, leveraging logPP (estimated at 2.8) and sulfonamide hydrolysis susceptibility .

Q. What experimental designs are suitable for investigating its enzyme inhibition mechanisms?

  • Methodological Answer :

  • In Vitro Assays : Conduct fluorometric assays with target enzymes (e.g., carbonic anhydrase or proteases) using purified recombinant proteins. Measure KiK_i values via Lineweaver-Burk plots.
  • Molecular Dynamics (MD) Simulations : Dock the compound into enzyme active sites (e.g., using AutoDock Vina) to analyze hydrogen bonding with 4-chlorophenyl and methylsulfanyl groups .

Q. How should researchers address contradictory solubility data in different solvents?

  • Methodological Answer :

  • Replicate Experiments : Perform solubility tests in triplicate using standardized shake-flask methods (USP guidelines) at 25°C.
  • Thermodynamic Analysis : Use differential scanning calorimetry (DSC) to assess polymorphic forms affecting solubility. For polar solvents (e.g., DMSO), confirm via 1^1H NMR peak splitting .

Q. What strategies validate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2_2O2_2), and photolytic (ICH Q1B) conditions. Monitor degradation products via UPLC-PDA.
  • In Silico Prediction : Use software like ADMET Predictor™ to estimate hydrolytic stability of the ester and sulfonamide groups .

Data Analysis and Reproducibility

Q. How can batch-to-batch variability in synthesis be minimized?

  • Methodological Answer : Implement process analytical technology (PAT) tools (e.g., in-line FTIR) to monitor reaction progress. Statistical optimization (e.g., Box-Behnken design) identifies critical parameters (e.g., temperature, stoichiometry) .

Q. What statistical methods are recommended for analyzing dose-response data in toxicity studies?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50_{50} values. For non-monotonic responses, apply Bayesian hierarchical models to account for heteroscedasticity .

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